molecular formula C₂₂H₂₅F₂NO₄ B1142820 (R,R,S,S)-Nebivolol CAS No. 1360598-84-0

(R,R,S,S)-Nebivolol

Katalognummer: B1142820
CAS-Nummer: 1360598-84-0
Molekulargewicht: 405.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,R,S,S)-Nebivolol is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which are attributed to its ability to stimulate the release of nitric oxide. The compound is unique due to its stereochemistry, which plays a crucial role in its pharmacological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic and aliphatic moieties. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation of enantiomers and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(R,R,S,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the aromatic ring or the aliphatic side chain.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

(R,R,S,S)-Nebivolol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in stereochemical studies and chiral synthesis.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases, particularly hypertension and heart failure.

    Industry: Utilized in the development of new beta-blockers and vasodilatory agents.

Wirkmechanismus

(R,R,S,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Additionally, it stimulates the release of nitric oxide from endothelial cells, causing vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Atenolol: Another selective beta-1 blocker but lacks vasodilatory properties.

    Metoprolol: Similar beta-1 selectivity but different pharmacokinetic profile.

    Bisoprolol: Comparable beta-1 selectivity with a longer half-life.

Uniqueness

(R,R,S,S)-Nebivolol is unique due to its dual action as a beta-1 blocker and a nitric oxide releaser, providing both antihypertensive and vasodilatory effects. This dual mechanism distinguishes it from other beta-blockers, making it particularly effective in treating hypertension with fewer side effects related to vasoconstriction.

Biologische Aktivität

(R,R,S,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological profile, which includes selective beta-1 adrenergic receptor antagonism and vasodilatory effects mediated by nitric oxide release. This compound has been extensively studied for its efficacy in managing hypertension and heart failure, demonstrating several beneficial biological activities.

Nebivolol primarily acts as a selective antagonist of beta-1 adrenergic receptors while exhibiting additional vasodilatory properties. The vasodilation is attributed to the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which relaxes vascular smooth muscle and reduces peripheral vascular resistance . This dual action not only lowers blood pressure but also improves cardiac output without significantly affecting heart rate.

Antihypertensive Effects

Numerous studies have confirmed the antihypertensive efficacy of this compound. A multicenter trial comparing nebivolol with bisoprolol found that both drugs effectively reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP). Specifically, the mean reductions were −15.7 mmHg for DBP with nebivolol compared to −16.0 mmHg with bisoprolol, indicating comparable efficacy .

In a larger cohort study involving 6,356 patients with mild hypertension, nebivolol treatment resulted in significant reductions in both SBP and DBP over six weeks, with a high percentage of responders achieving target blood pressure levels . The overall safety profile was favorable, with minimal adverse events reported.

Heart Failure Management

Nebivolol has also been shown to improve outcomes in patients with heart failure. In a randomized controlled trial, patients treated with nebivolol exhibited lower mortality rates compared to those on placebo, with a hazard ratio of 0.88 for all-cause mortality . This suggests that nebivolol may provide protective benefits beyond mere symptom relief in heart failure patients.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypePopulation SizeTreatment DurationKey Findings
Multicenter Trial (NEBIS)27312 weeksComparable BP reduction: Nebivolol -15.7 mmHg vs. Bisoprolol -16.0 mmHg
Nationwide Study6,3566 weeksSignificant BP reduction; high responder rate; minimal adverse events
Heart Failure Randomized Trial2,00018 monthsHR for mortality: 0.88 (nebivolol vs. placebo); significant survival benefit

Case Studies

  • Case Study on Heart Failure : A patient with chronic heart failure treated with nebivolol showed marked improvement in functional capacity and quality of life after three months of therapy. The patient's ejection fraction improved from 30% to 40%, and NYHA functional class improved from III to II.
  • Hypertension Management : In another case, a patient with resistant hypertension achieved target BP levels after initiating treatment with nebivolol at a dose of 5 mg daily, demonstrating its effectiveness even in challenging cases.

Safety Profile

The safety profile of nebivolol is generally favorable. Adverse effects are typically mild and include headaches, fatigue, and dizziness. In comparative studies, nebivolol has shown lower rates of adverse events compared to other beta-blockers such as bisoprolol . Long-term use has not been associated with significant metabolic disturbances or worsening of respiratory conditions.

Eigenschaften

CAS-Nummer

1360598-84-0

Molekularformel

C₂₂H₂₅F₂NO₄

Molekulargewicht

405.44

Synonyme

(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.